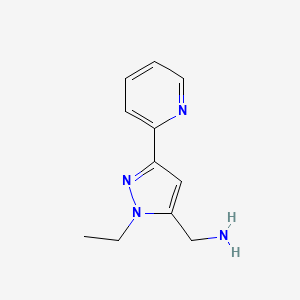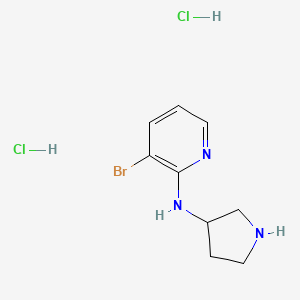
3-bromo-N-(pirrolidin-3-il)piridin-2-amina dihidrocloruro
Descripción general
Descripción
3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C9H14BrCl2N3 and its molecular weight is 315.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad insecticida
Este compuesto ha sido estudiado por su posible uso como insecticida. La presencia del anillo de piridina en su estructura es conocida por contribuir a las propiedades insecticidas . Podría utilizarse para desarrollar nuevos insecticidas que sean más efectivos y posiblemente menos dañinos para el medio ambiente.
Actividad fungicida
Al igual que en sus aplicaciones insecticidas, “3-bromo-N-(pirrolidin-3-il)piridin-2-amina dihidrocloruro” ha demostrado ser prometedor en el control del crecimiento de hongos . Esto es particularmente importante para proteger los cultivos de las infecciones fúngicas, que pueden devastar el rendimiento agrícola.
Propiedades antibacterianas
Los compuestos con un anillo de piridina, como este, a menudo exhiben propiedades antibacterianas . La investigación en esta aplicación podría conducir al desarrollo de nuevos antibióticos, especialmente cruciales en la era de la creciente resistencia a los antibióticos.
Aplicaciones antivirales
Las características estructurales de este compuesto sugieren posibles capacidades antivirales . La investigación adicional podría explorar su efectividad contra virus específicos, contribuyendo al tratamiento de infecciones virales.
Potencial anticancerígeno
Existe interés en el potencial anticancerígeno de este compuesto, dada su similitud estructural con otros compuestos con actividades anticancerígenas conocidas . Podría ser un candidato para nuevos tratamientos contra el cáncer después de una investigación exhaustiva y ensayos clínicos.
Inhibición enzimática
Se ha observado la capacidad del compuesto para inhibir ciertas enzimas, lo que es significativo para el desarrollo de fármacos que se dirigen a vías metabólicas específicas . Esto podría ser particularmente útil en el diseño de medicamentos para enfermedades en las que se interrumpe la regulación enzimática.
Mecanismo De Acción
Mode of action
Compounds with similar structures often interact with their targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures are often involved in a wide range of biochemical processes .
Pharmacokinetics
The pyrrolidin-3-yl group is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Result of action
Compounds with similar structures have been found to have varied medicinal applications .
Propiedades
IUPAC Name |
3-bromo-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVVVCOFMCWSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


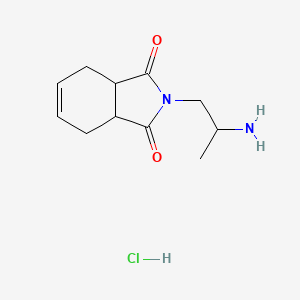
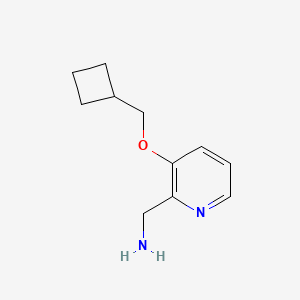

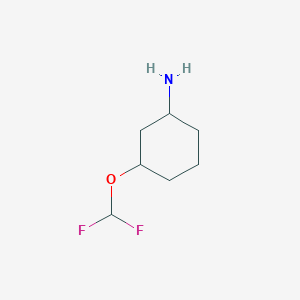
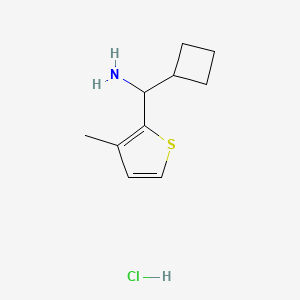
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

